molecular formula C19H22N4O3S B2879641 1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one CAS No. 896276-17-8

1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

Cat. No.: B2879641
CAS No.: 896276-17-8
M. Wt: 386.47
InChI Key: DOGKCXFRXLXYME-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound 1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound involves its interaction with its target enzymes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This interaction can inhibit the activity of the target enzymes, leading to the observed pharmacological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its target enzymes. For example, inhibition of carbonic anhydrase can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting a variety of physiological processes. Similarly, inhibition of cholinesterase can increase the concentration of acetylcholine in the body, affecting nerve signal transmission .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.

Result of Action

The result of the compound’s action at the molecular and cellular level can vary depending on the specific target and the physiological context. For example, in the context of cancer, compounds like this have been found to exhibit cytotoxic activities . They can induce apoptosis in cancer cells, upregulate pro-apoptotic genes like P53 and Bax, and downregulate anti-apoptotic genes like Bcl2 .

Comparison with Similar Compounds

1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one can be compared with other triazolothiadiazine derivatives, such as:

These compounds share a similar core structure but differ in the position of the triazole and thiadiazine rings. The unique arrangement of functional groups in this compound contributes to its distinct pharmacological profile .

Properties

IUPAC Name

1-[5-butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-4-7-15(24)18-17(13-9-6-10-14(11-13)26-3)23(16(25)8-5-2)22-12-20-21-19(22)27-18/h6,9-12H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGKCXFRXLXYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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